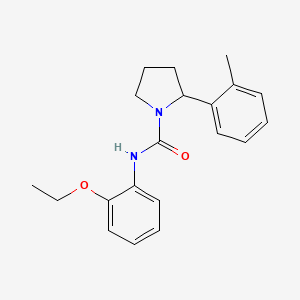![molecular formula C16H19N3O2 B5969773 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5969773.png)
2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the body, which can contribute to the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. These include reducing the levels of certain inflammatory markers in the body, inhibiting the growth and proliferation of cancer cells, and reducing oxidative stress. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine in lab experiments is its potential as a therapeutic agent in various diseases. It is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for research on 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. One area of interest is in the development of more effective cancer treatments, where the compound may be used in combination with other drugs to enhance its effectiveness. It may also be studied further for its potential use in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders. Additionally, further research may be conducted to better understand its mechanism of action and optimize its use in various applications.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Métodos De Síntesis
The synthesis of 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine involves the reaction of benzylamine with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of morpholine and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been studied for its potential applications in various scientific fields. One of the major research areas is cancer treatment, where the compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
(2-benzylmorpholin-4-yl)-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-15(7-8-17-18)16(20)19-9-10-21-14(12-19)11-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBTBRBIRDXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(2-furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5969692.png)

![ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate](/img/structure/B5969718.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B5969730.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B5969734.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5969737.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5969739.png)
![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5969754.png)
![2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5969763.png)
![N-(4-butylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5969771.png)
![N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide](/img/structure/B5969777.png)
![N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5969790.png)
![ethyl 4-[(2-benzyl-4-morpholinyl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5969793.png)
